(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
17beta-Dihydroequilin-16,16,17-D3 is a synthetic derivative of equilin, a naturally occurring steroid hormone found in the urine of pregnant mares (hence the name "equine")
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Dihydroequilin-16,16,17-D3 typically involves the modification of equilin through chemical reactions that introduce deuterium atoms at specific positions. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods: In an industrial setting, the production of 17beta-Dihydroequilin-16,16,17-D3 is carried out using large-scale chemical reactors. The process involves the use of advanced purification techniques to ensure the high purity of the final product. The compound is often synthesized in batches to meet the demand for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 17beta-Dihydroequilin-16,16,17-D3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or halogenated derivatives of 17beta-Dihydroequilin-16,16,17-D3, which can be further used in research or pharmaceutical applications.
Scientific Research Applications
17beta-Dihydroequilin-16,16,17-D3 is widely used in scientific research due to its estrogenic properties. It is employed in studies related to hormone replacement therapy, reproductive health, and the development of new pharmaceuticals. Additionally, it is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects through its interaction with estrogen receptors in the body. By binding to these receptors, 17beta-Dihydroequilin-16,16,17-D3 can mimic the action of natural estrogens, leading to various physiological responses. The molecular targets and pathways involved include gene expression regulation, cell proliferation, and metabolic processes.
Comparison with Similar Compounds
Equilin
Estrone
Estradiol
Equilenin
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D |
InChI Key |
RYWZPRVUQHMJFF-OZVBLITMSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])C=CC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.